![molecular formula C16H9ClN2OS2 B2952321 5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-10-8](/img/structure/B2952321.png)
5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been extensively studied. Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, like our compound of interest, have been recognized for their potent antimicrobial properties. They can be designed to target specific bacterial strains, showing inhibitory activity that is often comparable to standard drugs like vancomycin . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antitumor and Cytotoxic Activity
The thiazol moiety within the compound structure is associated with significant antitumor and cytotoxic activities. These compounds can be synthesized and screened against various cancer cell lines, offering a pathway for the development of new anticancer drugs .
Analgesic and Anti-inflammatory Applications
Research has shown that certain thiazole derivatives exhibit notable analgesic and anti-inflammatory effects. This suggests that our compound could be developed into a drug that helps manage pain and inflammation, potentially with fewer side effects than current medications .
Neuroprotective Properties
Thiazoles are also found in neuroprotective agents. Given the structural similarity, 5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide could be explored for its potential to protect nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antiviral Agents
The thiazole ring is a common feature in many antiviral drugs. By inhibiting viral replication or assembly, thiazole-containing compounds can be effective against a range of viruses, making them important candidates for antiviral drug development .
Antifungal Agents
Thiazole compounds have been tested for their antifungal activities, showing promise in combating fungal infections. The compound could be modified to enhance its efficacy against specific fungal pathogens, providing an alternative to existing antifungal medications .
Antidiabetic Activity
Thiazole derivatives have been associated with antidiabetic activity, indicating potential applications in the management of diabetes. By influencing insulin release or glucose metabolism, these compounds could offer new avenues for diabetes treatment .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets due to their broad-spectrum biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Future Directions
Future research could focus on the synthesis of simpler molecules with more suitable drug-like properties . Additionally, further studies could explore the anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties of thiazole derivatives .
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-11-6-5-9-3-1-2-4-10(9)14(11)22-16/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKJTPMILUSGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.